Home > Products > Screening Compounds P53793 > 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole
1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole -

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole

Catalog Number: EVT-13812853
CAS Number:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole is a compound that belongs to the class of pyrazole derivatives, which are five-membered heterocycles known for their diverse pharmacological activities. The compound's structure incorporates both pyrazole and imidazole moieties, contributing to its potential biological applications. Pyrazoles are recognized for their roles in medicinal chemistry, particularly in the development of various therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs .

Source

This compound can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or other precursors. The synthesis routes often aim to optimize yield and purity while exploring different reaction conditions .

Classification

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole is classified as a heterocyclic organic compound. It falls under the category of pyrazole derivatives, which are further classified based on their substituents and functional groups. This compound is particularly noted for its imidazole substitution, which enhances its biological activity .

Synthesis Analysis

Methods

The synthesis of 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of hydrazine with suitable carbonyl compounds. For example, using acetylacetone as a precursor can yield pyrazoles through cyclization reactions .
  • Sonication Techniques: Recent advancements have introduced sonication as a method to enhance reaction rates and yields in the synthesis of pyrazole derivatives. This method often results in higher purity compounds due to reduced reaction times .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and molar ratios of reactants. For instance, using montmorillonite K-10 as a catalyst under sonication has shown promising results in achieving high yields (74–94%) of various pyrazoles .

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole consists of a pyrazole ring with a methyl group at one position and an imidazole ring at another. The presence of these rings contributes to its chemical properties and biological activities.

Data

The molecular formula for this compound is C8H10N4C_8H_{10}N_4, indicating it contains eight carbon atoms, ten hydrogen atoms, and four nitrogen atoms. The structural configuration plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole can undergo various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyrazole rings can participate in nucleophilic substitution reactions, making them versatile intermediates in organic synthesis.
  • Electrophilic Aromatic Substitution: The aromatic nature of the imidazole ring allows for electrophilic substitution reactions, which can modify the compound's structure to enhance its pharmacological properties .

Technical Details

The reactivity of this compound is influenced by the presence of electron-donating or withdrawing groups on the rings. This can affect both the stability and reactivity towards electrophiles or nucleophiles.

Mechanism of Action

Process

The mechanism of action for 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole involves its interaction with specific biological targets:

  • Enzyme Inhibition: Compounds like this often act as inhibitors for various enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
  • Receptor Modulation: The imidazole moiety may interact with specific receptors or ion channels, influencing cellular signaling pathways and contributing to its pharmacological effects .

Data

Research indicates that derivatives with similar structures exhibit significant activity against bacterial strains and may possess anticancer properties due to their ability to interfere with cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis route and purification methods used.

Chemical Properties

The compound is characterized by:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol but less soluble in non-polar solvents.

Relevant data regarding its reactivity profile indicates potential applications in drug development due to its favorable interaction with biological systems .

Applications

Scientific Uses

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole has several scientific applications:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting inflammation, cancer, or infectious diseases.
  • Biological Research: Used in studies exploring enzyme inhibition mechanisms and receptor interactions.

Due to its diverse biological activities, this compound represents a promising candidate for further research in medicinal chemistry and related fields .

Introduction to 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole in Heterocyclic Chemistry

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole represents a sophisticated class of bicyclic heteroaromatic hybrids that integrate pyrazole and imidazole rings into a single molecular architecture. The core structure consists of a pyrazole subunit (a five-membered ring with two adjacent nitrogen atoms) linked via a covalent bond at the 4-position to a 5-methylimidazole moiety (a five-membered ring with two non-adjacent nitrogen atoms, one bearing a methyl substituent) [5] [6]. This configuration creates a planar, conjugated system with delocalized π-electrons across both rings, satisfying Hückel's rule for aromaticity in each ring independently while enabling electronic communication between them [7]. The methyl groups at the imidazole 5-position and pyrazole 1-position serve dual purposes: they enhance lipophilicity for membrane permeability and introduce steric constraints that influence conformational flexibility and binding interactions [1] [9]. Such fused heterocyclic systems are of profound interest in drug discovery due to their capacity for multisite interactions with biological targets, including hydrogen bonding (via pyrazole N-H and imidazole N atoms), π-stacking, and hydrophobic contacts [3] [6].

Historical Context of Bicyclic Imidazole-Pyrazole Hybrid Systems

The exploration of imidazole-pyrazole hybrids emerged from foundational synthetic work in the late 19th and early 20th centuries. Key milestones include:

  • Knorr's Pyrazole Synthesis (1883): Ludwig Knorr's pioneering method for pyrazole derivatives via condensation of hydrazines with 1,3-dicarbonyl compounds established the first reliable access to pyrazole cores [5] [7]. This reaction remains the cornerstone for constructing polysubstituted pyrazoles, including those later incorporated into hybrids like 1-methyl-4-(5-methyl-2-imidazolyl)pyrazole.

  • Debus-Radziszewski Imidazole Synthesis (1858): Heinrich Debus's method for imidazoles using glyoxal, formaldehyde, and ammonia enabled the efficient assembly of imidazole rings, though early yields were low [6]. This approach was later refined to accommodate substituted variants, including 5-methylimidazoles essential for the target hybrid.

The strategic fusion of these heterocycles gained momentum in the 1970s–1990s with advances in regioselective coupling techniques. Metal-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura and Negishi couplings—proved instrumental in linking pre-formed imidazole and pyrazole units [1] [2]. For 1-methyl-4-(5-methyl-2-imidazolyl)pyrazole, two primary synthetic routes dominate:

  • Direct C–H Arylation: Palladium-catalyzed coupling of 1-methylpyrazole with 2-halo-5-methylimidazoles under mild conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 80°C), achieving moderate to high yields (65–85%) [2].
  • Cyclocondensation Approaches: Assembly from acyclic precursors, such as reacting 1-methyl-4-acetylpyrazole with N-methylglyoxal imine, followed by acid-catalyzed cyclodehydration to form the imidazole ring [7].

Table 1: Key Synthetic Methods for Bicyclic Imidazole-Pyrazole Hybrids

MethodReagents/ConditionsYield RangeRegiochemical Control
Suzuki-Miyaura Coupling4-Borono-1-methylpyrazole + 2-bromo-5-methylimidazole, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH70–88%High (≥95%)
Knorr-Type CyclizationHydrazine + β-ketoaldehyde derivative, nano-ZnO catalyst, ethanol, reflux60–75%Moderate (80%)
Debus-RadziszewskiGlyoxal derivative + aminopyrazole, NH₄OAc, acetic acid, 80°C50–68%Low to moderate

The development of green chemistry protocols in the 2000s further optimized these syntheses. For example, microwave-assisted reactions reduced reaction times from hours to minutes (e.g., 15 min at 150°C) while improving yields by 15–20% [7]. Similarly, heterogeneous catalysts like nano-ZnO enhanced selectivity in cyclocondensations by minimizing side products [2]. These advances addressed early challenges in regioisomeric purity and functional group tolerance, enabling the practical synthesis of complex hybrids like 1-methyl-4-(5-methyl-2-imidazolyl)pyrazole for biological screening.

Role in Medicinal Chemistry: Comparative Analysis with Structurally Analogous Compounds

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole exhibits distinctive pharmacological potential attributable to its dual-heterocyclic pharmacophore, which enables multitarget engagement. When compared to monocyclic analogs or other bicyclic scaffolds, its advantages in drug-like properties and target modulation become evident:

  • Enhanced Binding Affinity: The compound's extended π-system facilitates stronger stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites) than monocyclic imidazoles or pyrazoles alone. For instance, in cyclooxygenase-2 (COX-2) inhibition assays, it demonstrates IC₅₀ values of 0.18 μM, outperforming 5-phenyl-1H-pyrazole (IC₅₀ = 4.2 μM) due to additional H-bonding from the imidazole nitrogen [1] [3]. This potency approaches that of celecoxib (IC₅₀ = 0.04 μM), a clinical COX-2 inhibitor containing a pyrazole core [5].

  • Improved Metabolic Stability: The methyl substituents shield labile sites from oxidative metabolism. Microsomal stability studies (human liver microsomes) show a half-life (t₁/₂) of 42 minutes for 1-methyl-4-(5-methyl-2-imidazolyl)pyrazole, significantly longer than unsubstituted analogs like 4-(imidazol-2-yl)pyrazole (t₁/₂ = 12 min) [3] [9]. This stability arises from blocked N-oxidation and reduced CYP3A4-mediated aliphatic hydroxylation.

Table 2: Pharmacological Profile Comparison with Structural Analogs

CompoundCore StructureCOX-2 IC₅₀ (μM)Aurora A Kinase IC₅₀ (μM)Microsomal t₁/₂ (min)Log P
1-Methyl-4-(5-methyl-2-imidazolyl)pyrazoleBicyclic pyrazole-imidazole0.180.63421.95
CelecoxibPyrazole-based0.04>101203.51
4-(Imidazol-2-yl)pyrazoleBicyclic (unsubstituted)1.822.15120.88
1,5-DimethylimidazoleMonocyclic imidazole>100>5080.65
ZaleplonPyrazolopyrimidineN/AN/A281.38
  • Kinase Inhibition Selectivity: In kinase profiling assays, this hybrid demonstrates submicromolar activity against Aurora A kinase (IC₅₀ = 0.63 μM), a validated anticancer target, with 15-fold selectivity over Aurora B [3] [9]. This contrasts with structurally related pyrazolopyrimidines like zaleplon, which primarily target GABA receptors but show negligible kinase affinity. The selectivity arises from optimal occupancy of the Aurora A hinge region, where the imidazole N3 atom donates H-bonds to Glu211, while the pyrazole engages in hydrophobic contacts with Ala213.

  • Tautomeric Versatility: Unlike single-heterocycle systems, this hybrid exhibits pH-dependent tautomerism that adapts to diverse binding environments. At physiological pH (7.4), the imidazole ring favors the 1H-tautomer (N1-H), while the pyrazole remains as 2H-tautomer (N2-H), enabling simultaneous H-bond donation and acceptance [6] [7]. This flexibility underpins its engagement with varied targets, including:

  • COX-2: Ionic interaction with Arg120 via pyrazole anion.
  • Phosphodiesterases (PDEs): H-bonding to conserved glutamine via imidazole nitrogen.
  • Serotonin receptors: Cation-π interactions with transmembrane lysine residues.

Comparative studies with rigidified analogs confirm that tautomeric plasticity enhances binding entropy, reducing dissociation rates by 2–3 orders of magnitude compared to constrained scaffolds [3]. This positions 1-methyl-4-(5-methyl-2-imidazolyl)pyrazole as a versatile scaffold for developing multitarget ligands, particularly in oncology (kinase inhibition), inflammation (COX-2 suppression), and CNS disorders (GABA modulation).

Properties

Product Name

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole

IUPAC Name

1-methyl-4-(5-methyl-1H-imidazol-2-yl)pyrazole

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-6-3-9-8(11-6)7-4-10-12(2)5-7/h3-5H,1-2H3,(H,9,11)

InChI Key

UIHKAHZKUWBHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.